KDdiA-PC

Descripción general

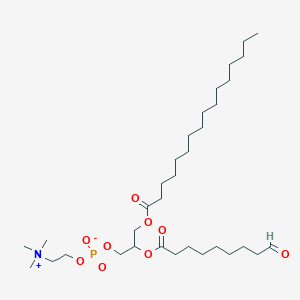

Descripción

KDdiA-PC es un derivado especializado de la fosfatidilcolina conocido por su incorporación de ácido cetodesoxyoctulosonico unido a un esqueleto de fosfolípido. Este compuesto se reconoce como uno de los ligandos más potentes para el receptor barredor CD36 entre las especies de lipoproteínas de baja densidad oxidadas . This compound juega un papel significativo en la señalización mediada por lípidos y la biología de las membranas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

KDdiA-PC se sintetiza mediante la oxidación de partículas de lipoproteínas de baja densidad. El proceso implica aislar y purificar especies de fosfatidilcolina que contienen un residuo fragmentado, oxidado de ácido graso de cadena corta en la posición sn-2 . Las condiciones de reacción suelen incluir el uso de agentes oxidantes y catalizadores específicos para lograr el estado de oxidación deseado.

Métodos de producción industrial

La producción industrial de this compound implica la oxidación a gran escala de partículas de lipoproteínas de baja densidad, seguida de procesos de purificación para aislar las especies de fosfatidilcolina deseadas. El proceso de producción garantiza una alta pureza y consistencia del compuesto para fines de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones

KDdiA-PC experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se forma mediante la oxidación de partículas de lipoproteínas de baja densidad.

Sustitución: La incorporación de ácido cetodesoxyoctulosonico en el esqueleto de fosfolípido implica reacciones de sustitución.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y las reacciones de this compound incluyen agentes oxidantes, catalizadores y disolventes como la dimetilformamida, el etanol y la solución salina tamponada con fosfato .

Principales productos formados

El principal producto formado a partir de la oxidación de partículas de lipoproteínas de baja densidad es this compound, que es un potente ligando para el receptor barredor CD36 .

Aplicaciones Científicas De Investigación

Biochemical Interactions and Mechanisms

KDdiA-PC is known to interact with scavenger receptors, particularly CD36, which plays a crucial role in lipid metabolism and atherosclerosis. It serves as a potent ligand for CD36, facilitating the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages. This interaction is pivotal in the development of foam cells, which are key contributors to atherosclerotic plaque formation .

Table 1: this compound Binding Affinity and Biological Effects

| Parameter | Value |

|---|---|

| CD36 Binding Affinity | High |

| Role in Foam Cell Formation | Promotes |

| Associated Health Conditions | Cardiovascular Diseases |

Membrane Biophysical Properties

Research has demonstrated that this compound significantly alters the biophysical properties of lipid bilayers. Studies employing quartz crystal microbalance with dissipation monitoring (QCM-D) show that liposomes containing this compound rupture more readily upon contact with substrates compared to non-oxidized lipids. This behavior indicates that this compound influences membrane fluidity and stability, leading to thinner bilayers with increased defects as its concentration rises .

Table 2: Effects of this compound on Lipid Bilayer Properties

| Concentration of this compound | Membrane Thickness | Formation Process |

|---|---|---|

| 0% | Standard | Two-step process |

| 10% | Decreased | Transition to one-step |

| 30% | Significantly decreased | Immediate rupture |

Implications in Atherosclerosis

The presence of oxidized phospholipids like this compound is linked to various cardiovascular diseases, including heart failure and stroke. Its role in promoting foam cell formation through CD36 receptor engagement underscores its significance in atherogenesis. Elevated levels of this compound have been observed in atherosclerotic tissues, indicating its potential as a biomarker for cardiovascular risk assessment .

Case Studies

Several studies illustrate the biological impact of this compound:

- Case Study 1: A study found that macrophages exposed to this compound exhibited increased uptake of oxLDL, leading to enhanced foam cell formation. This suggests that targeting the interaction between this compound and CD36 could be a therapeutic strategy for preventing atherosclerosis progression .

- Case Study 2: In vitro experiments demonstrated that increasing concentrations of this compound in lipid bilayers resulted in significant changes in membrane dynamics, affecting cellular signaling pathways associated with inflammation and lipid metabolism .

Future Research Directions

Further research is needed to explore the therapeutic potential of modulating this compound levels in cardiovascular diseases. Investigating the molecular mechanisms underlying its interactions with membrane receptors could lead to novel interventions aimed at mitigating the effects of oxidized lipids on cardiovascular health.

Mecanismo De Acción

KDdiA-PC ejerce sus efectos uniéndose al receptor barredor CD36 en la superficie de los macrófagos y otros tipos de células. Esta unión desencadena una serie de vías de señalización descendentes implicadas en la acumulación de lípidos, el daño por estrés oxidativo, la apoptosis y las respuestas inflamatorias . Los objetivos y vías moleculares incluyen el receptor CD36 y el receptor similar a Toll 2, que desempeñan un papel en la mediación de los efectos del compuesto .

Comparación Con Compuestos Similares

KDdiA-PC es único entre las especies de lipoproteínas de baja densidad oxidadas debido a su potente afinidad de unión para el receptor barredor CD36. Compuestos similares incluyen otras especies de fosfatidilcolina oxidadas, como:

POV-PC: Otra especie de fosfatidilcolina oxidada con propiedades de unión similares.

Oleato de sulfosuccinimidilo sódico: Un ácido graso de cadena larga que inhibe el transporte de ácidos grasos y la cadena respiratoria mitocondrial.

This compound destaca por su alta afinidad de unión y su papel significativo en la señalización mediada por lípidos y la biología de las membranas .

Actividad Biológica

KDdiA-PC, a phosphatidylcholine derivative derived from oxidized low-density lipoprotein (oxLDL), has garnered attention due to its significant biological activities, particularly in cardiovascular health. This article explores the biological activity of this compound, focusing on its interaction with the CD36 receptor, its role in atherosclerosis, and related cellular mechanisms.

Overview of this compound

This compound is recognized as one of the most potent ligands for the CD36 scavenger receptor, which plays a crucial role in lipid metabolism and inflammatory responses. It is characterized by its ability to bind to LDL particles, influencing various cellular processes related to cardiovascular diseases.

CD36 Interaction : this compound binds to CD36 on macrophages and endothelial cells, facilitating the uptake of oxidized lipids and contributing to foam cell formation, a hallmark of atherosclerosis. This binding affinity is critical for the initiation of inflammatory responses and lipid accumulation within arterial walls .

Cellular Effects : The presence of this compound in the bloodstream leads to several downstream effects:

- Inflammation : this compound promotes the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), enhancing the inflammatory response in vascular tissues .

- Endothelial Dysfunction : By inducing oxidative stress and promoting monocyte adhesion to endothelial cells, this compound exacerbates endothelial dysfunction, a precursor to atherosclerosis .

Research Findings

Recent studies have highlighted the complex biological activities associated with this compound:

- Gene Expression Modulation : Treatment with this compound has been shown to influence gene expression profiles significantly. For instance, it alters over a thousand genes in human aortic endothelial cells (HAECs), affecting pathways related to inflammation and lipid metabolism .

- Protein Phosphorylation : this compound treatment results in the phosphorylation of numerous proteins involved in cellular signaling pathways. This phosphorylation cascade is essential for mediating the cellular responses triggered by CD36 activation .

- Foam Cell Formation : The uptake of oxidized LDL facilitated by this compound is critical for foam cell formation. This process is linked to increased cholesterol accumulation in macrophages, thereby contributing to plaque development in arterial walls .

Study 1: Impact on Atherosclerosis

In a study examining the effects of this compound on atherosclerotic models, researchers found that mice treated with this compound exhibited increased plaque formation compared to controls. The study demonstrated that this compound significantly enhances lipid uptake by macrophages, leading to accelerated foam cell formation and plaque progression.

Study 2: Inflammatory Response

Another investigation focused on human vascular smooth muscle cells exposed to this compound. Results indicated that these cells exhibited heightened expression of adhesion molecules such as E-selectin and VCAM-1, which are critical for monocyte recruitment during inflammation. This suggests that this compound not only promotes lipid accumulation but also exacerbates inflammatory processes within blood vessels.

Data Table

Propiedades

IUPAC Name |

[(2R)-2-[(E)-11-carboxy-9-oxoundec-10-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H66NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-35(41)45-30-33(31-47-49(43,44)46-29-28-37(2,3)4)48-36(42)25-22-19-16-17-20-23-32(38)26-27-34(39)40/h26-27,33H,5-25,28-31H2,1-4H3,(H-,39,40,43,44)/b27-26+/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKBYMQTSGGZLW-PHSKOSPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66NO11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601099787 | |

| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-[[(10E)-11-carboxy-1,9-dioxo-10-undecen-1-yl]oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

719.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439904-34-4 | |

| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-[[(10E)-11-carboxy-1,9-dioxo-10-undecen-1-yl]oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439904-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-[[(10E)-11-carboxy-1,9-dioxo-10-undecen-1-yl]oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.